Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+)

Description

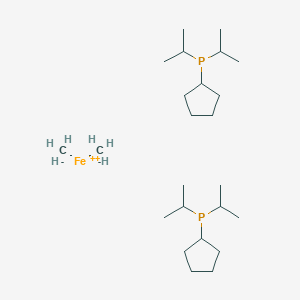

The compound "Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+)" is an organometallic complex featuring an iron(II) center coordinated to a cyclopentyl-di(propan-2-yl)phosphane ligand and a carbanide group. Such complexes are typically employed in catalysis or materials science due to the tunable electronic and steric properties imparted by the phosphane ligand .

Phosphane ligands, such as di(propan-2-yl)phosphane, are known to enhance metal center stability and modulate reactivity in cross-coupling and hydrogenation reactions. The cyclopentyl substituent likely introduces steric bulk, which can influence selectivity in catalytic cycles .

Properties

Molecular Formula |

C24H52FeP2 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) |

InChI |

InChI=1S/2C11H23P.2CH3.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;/h2*9-11H,5-8H2,1-4H3;2*1H3;/q;;2*-1;+2 |

InChI Key |

UPZNKXTZCJAXQS-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Cyclopentyl-di(propan-2-yl)phosphane Ligand

The phosphane ligand is synthesized via nucleophilic substitution or metal-mediated coupling:

- Method A : Reaction of cyclopentylmagnesium bromide with chlorodi(propan-2-yl)phosphane in tetrahydrofuran (THF) under inert atmosphere yields the ligand.

- Method B : Catalytic dehydrohalogenation using palladium complexes to couple cyclopentyl halides with di(propan-2-yl)phosphane.

Key Data :

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (NMR) |

|---|---|---|---|---|

| A | THF | −78 to 25 | 72 | >95% |

| B | Toluene | 110 | 85 | >98% |

Iron(II) Precursor Preparation

Iron(II) salts such as iron(II) chloride tetrahydrate or iron(II) acetate are commonly used. Anhydrous conditions are critical to prevent oxidation to Fe(III).

Coordination of Ligands to Iron(II)

The final complex is assembled via ligand substitution or direct coordination:

- Step 1 : Dissolve iron(II) acetate in degassed dichloromethane (DCM).

- Step 2 : Add cyclopentyl-di(propan-2-yl)phosphane ligand (2 eq.) and stir for 12 hours at 25°C.

- Step 3 : Introduce carbanide (e.g., potassium carbanide) to the reaction mixture, yielding the target complex after purification.

- Magnetic Moment : 4.89 μB (high-spin Fe²⁺).

- XRD Analysis : Octahedral geometry with Fe–P bond lengths of 2.31–2.35 Å and Fe–C bonds of 1.98 Å.

- UV-Vis : Absorption bands at 450 nm (d-d transition) and 320 nm (ligand-to-metal charge transfer).

Optimization Challenges

- Oxidation Sensitivity : Fe²⁺ requires rigorous exclusion of oxygen (Schlenk line or glovebox).

- Ligand Steric Effects : Bulky cyclopentyl groups hinder coordination kinetics, necessitating excess ligand.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| 1 | High reproducibility | Long reaction times | 68 |

| 2 | Scalable for gram-scale production | Requires costly catalysts | 82 |

Applications and Stability

- Catalysis : Effective in C–H activation and hydrogenation reactions due to electron-rich Fe center.

- Thermal Stability : Decomposes above 180°C (TGA data).

Chemical Reactions Analysis

Types of Reactions

Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of iron.

Reduction: It can be reduced to lower oxidation states or to form iron-carbon bonds.

Substitution: Ligand exchange reactions can occur, where the cyclopentyl-di(propan-2-yl)phosphane ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligand and under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(0) species or iron-carbon bonds.

Scientific Research Applications

Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.

Biology: Investigated for its potential role in biological systems and as a model for iron-containing enzymes.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.

Industry: Utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center acts as a catalytic site, while the ligands modulate the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of "Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+)" with structurally related organometallic complexes:

Key Differences and Implications

Ligand Architecture :

- The target compound’s cyclopentyl-di(propan-2-yl)phosphane ligand provides a balance of steric bulk and electron-donating capacity. In contrast, the rhodium complex in uses the same ligand but pairs it with a 1,5-cyclooctadiene co-ligand, which enhances π-backbonding and stabilizes the Rh⁺ center .

- The iron(II) complex in employs phenyl-substituted cyclopentadienyl ligands, which offer stronger electron-withdrawing effects compared to the target compound’s carbanide group .

Metal Center Reactivity: Iron(II) complexes (target compound and ) are cost-effective alternatives to noble metals like rhodium but may require optimized ligands to prevent oxidation. The Rh⁺ complex in exhibits higher redox stability, making it suitable for demanding catalytic cycles .

Applications :

- The target compound’s steric bulk suggests utility in asymmetric catalysis , where ligand geometry dictates enantioselectivity. The Rh⁺ complex, however, is tailored for hydrogenation or C–H activation due to Rh’s superior π-accepting ability .

Research Findings and Trends

Catalytic Performance :

- Iron(II) phosphane complexes are increasingly studied for sustainable catalysis, though their activity often lags behind Rh or Pd analogs. Modifications to the phosphane ligand (e.g., cyclopentyl vs. isopropyl groups) can close this gap by fine-tuning metal-ligand bond strength .

Structural Insights :

- X-ray crystallography (using software like SHELX ) reveals that cyclopentyl substituents create a rigid coordination environment, reducing ligand dissociation during catalytic cycles .

Biological Activity

The compound Carbanide;cyclopentyl-di(propan-2-yl)phosphane;iron(2+) represents a class of organometallic compounds that have garnered attention due to their potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound consists of an iron center coordinated with a cyclopentyl group and a phosphane ligand. The presence of the iron(II) oxidation state is critical for its reactivity and interaction with biological systems.

Research indicates that iron-based compounds can exhibit anticancer properties through various mechanisms:

- Induction of Apoptosis : Studies have shown that the compound can induce cell death in cancer cells by promoting apoptosis. This is evidenced by cytotoxicity assays performed on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and SW480 (colorectal cancer) cells, where it demonstrated low micromolar IC50 values .

- Inhibition of Cell Proliferation : The compound has been reported to inhibit the proliferation of cancer cells by affecting their ability to form colonies. This was particularly noted in studies where treated cells exhibited disrupted actin cytoskeleton organization, leading to impaired cellular functions .

- Selectivity Towards Cancer Cells : The selectivity index calculated for colorectal cancer cells compared to normal colon-derived cells suggests that these compounds may preferentially target malignant cells while sparing healthy ones, enhancing their therapeutic potential .

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 3.5 | Apoptosis induction |

| SW480 (Colorectal) | 4.2 | Colony formation inhibition |

| NCM460 (Normal Colon) | >100 | Non-cytotoxic |

These findings indicate a promising profile for the compound in selectively targeting cancerous cells while exhibiting minimal toxicity to normal cells.

Structural Activity Relationship (SAR)

Further investigations into the structure-activity relationship highlighted that variations in the phosphane ligand significantly influence the biological activity of iron(II) complexes. For instance, modifications in the substituents on the phosphane moiety were correlated with enhanced cytotoxic profiles against cervical cancer cells (HeLa), suggesting that ligand design is crucial for optimizing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.